molecular formula C5H9ClN2O B3022679 (1-Methyl-1H-imidazol-4-yl)methanol hydrochloride CAS No. 96831-65-1

(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride

Cat. No.: B3022679
CAS No.: 96831-65-1
M. Wt: 148.59 g/mol
InChI Key: KOKSBDYRFSWONV-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2O and its molecular weight is 148.59 g/mol. The purity is usually 95%.
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Biological Activity

(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride is a hydrochloride salt of (1-Methyl-1H-imidazol-4-yl)methanol, characterized by its molecular formula C5H9ClN2OC_5H_9ClN_2O and a molecular weight of approximately 148.59 g/mol. This compound has garnered interest in biological research due to its diverse biological activities, including potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring, which is pivotal in its chemical reactivity and biological properties. The specific arrangement of the hydroxymethyl group on the imidazole ring is believed to influence its interactions with biological macromolecules, such as proteins and nucleic acids, thereby affecting its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further investigation as an antibacterial or antifungal agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against several cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase. This effect was observed in various cancer types, including breast (MCF-7) and colon (HCT-116) cancers . The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HCT-11620G0/G1 phase arrest
HeLa25Apoptosis induction

Interaction with Biological Macromolecules

Studies focusing on the interaction of this compound with proteins and nucleic acids have revealed that the compound can engage in hydrogen bonding and π-π stacking interactions. These interactions are crucial for understanding its pharmacological effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its polar nature allows for favorable absorption and distribution in biological systems. However, further studies are necessary to elucidate its metabolism and excretion pathways fully.

Case Studies

A notable case study involved the evaluation of the compound's effects on MCF-7 breast cancer cells. The study reported a significant increase in lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage and subsequent apoptosis. Flow cytometry analysis revealed alterations in cell cycle distribution, confirming the compound's role in inducing apoptosis .

Properties

IUPAC Name

(1-methylimidazol-4-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-7-2-5(3-8)6-4-7;/h2,4,8H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKSBDYRFSWONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60606865
Record name (1-Methyl-1H-imidazol-4-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96831-65-1
Record name (1-Methyl-1H-imidazol-4-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride
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